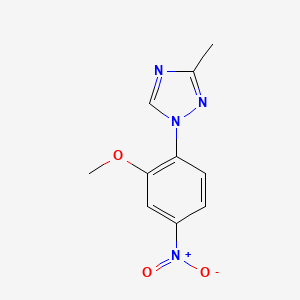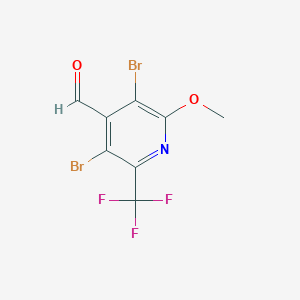
Cyclohexanone, 2,2,4,4-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2,2,4,4-tetramethyl- is an organic compound with the molecular formula C10H18O. It is a cyclohexanone derivative characterized by the presence of four methyl groups at the 2 and 4 positions on the cyclohexane ring. This compound is known for its unique structural properties and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cyclohexanone, 2,2,4,4-tetramethyl- typically involves the oxidation of 2,2,4,4-tetramethylcyclohexanol. The oxidation process can be carried out using various oxidizing agents such as chromic acid, potassium permanganate, or other suitable oxidants under controlled conditions to yield the desired ketone.
Industrial Production Methods: In an industrial setting, the production of Cyclohexanone, 2,2,4,4-tetramethyl- may involve the catalytic oxidation of the corresponding alcohol using metal catalysts and oxidizing agents. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanone, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or other substitution reactions can be carried out using halogens or other electrophilic reagents.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2,2,4,4-Tetramethylcyclohexanol.
Substitution: Halogenated or other substituted derivatives of the original compound.
Scientific Research Applications
Cyclohexanone, 2,2,4,4-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2,2,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
2,2,4,4-Tetramethylcyclohexanol: The corresponding alcohol derivative.
2,2,4,4-Tetramethylcyclobutanone: A structurally similar ketone with a smaller ring size.
2,2,4,4-Tetramethylpentan-3-one: Another ketone with a different carbon skeleton.
Uniqueness: Cyclohexanone, 2,2,4,4-tetramethyl- is unique due to its specific arrangement of methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications where specific reactivity and stability are required.
Properties
CAS No. |
13440-76-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2,4,4-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-9(2)6-5-8(11)10(3,4)7-9/h5-7H2,1-4H3 |
InChI Key |
SCJYXDQKNWQQBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Phenyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8774506.png)





![5-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8774539.png)

![1-[2-(2-Butoxyethoxy)ethoxy]-3-chloropropan-2-ol](/img/structure/B8774555.png)


![2-[2-(Dipropan-2-ylamino)ethyl]isoindole-1,3-dione](/img/structure/B8774585.png)
